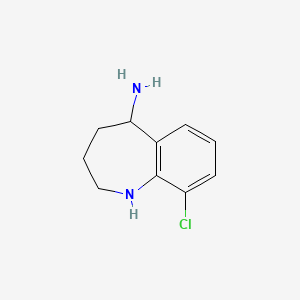
9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloro-substituted benzylamine with a suitable cyclic ketone, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Tolvaptan: A similar compound with a benzazepine scaffold, used as a vasopressin receptor antagonist.
Benazepril: Another benzazepine derivative, used as an antihypertensive agent.
Uniqueness
9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is unique due to its specific chloro substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
886367-30-2 |
|---|---|
Fórmula molecular |
C10H13ClN2 |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
9-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C10H13ClN2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,13H,2,5-6,12H2 |
Clave InChI |
FDGONPCWDYGXKA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C(=CC=C2)Cl)NC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B14851360.png)
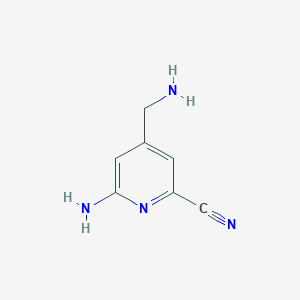




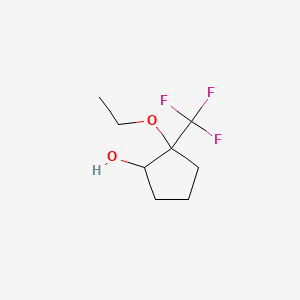
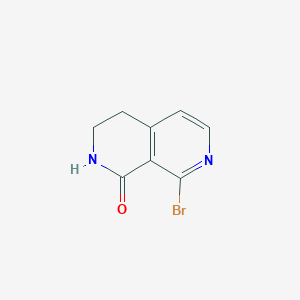
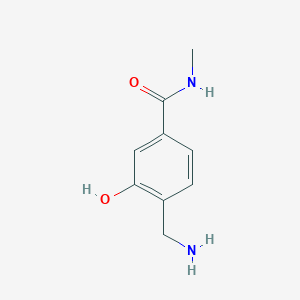
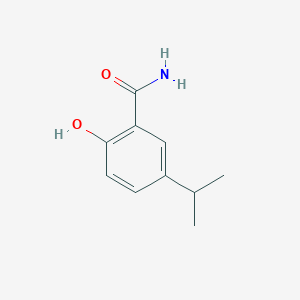

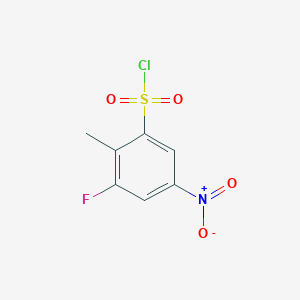
![3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14851428.png)
